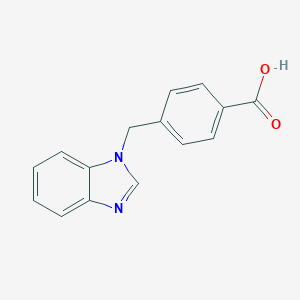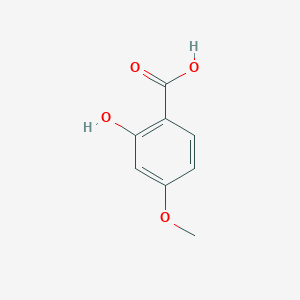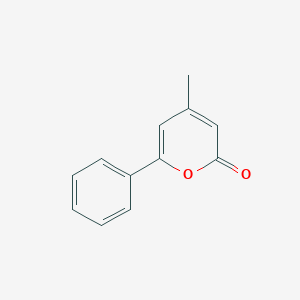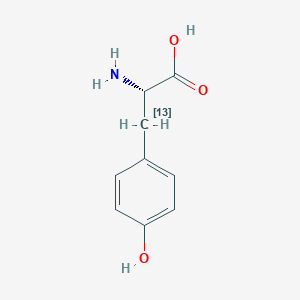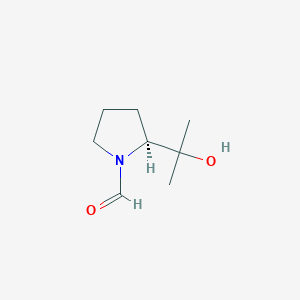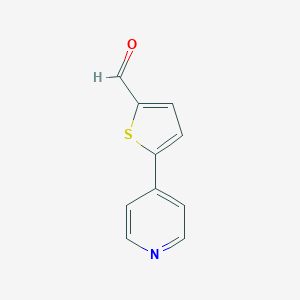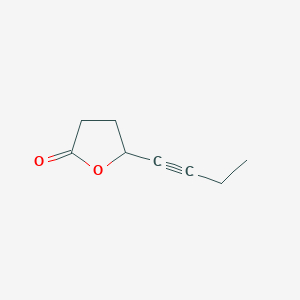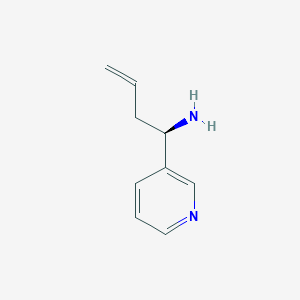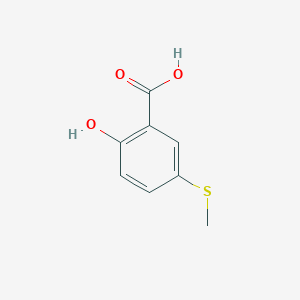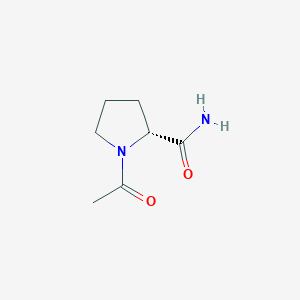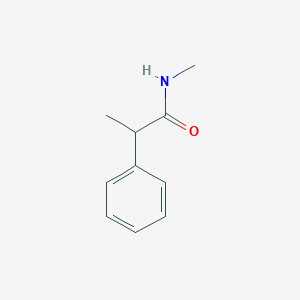
N-methyl-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-phenylpropanamide, also known as N-methyl-PPA, is a synthetic compound that belongs to the amphetamine class of drugs. It has been used in scientific research to study its effects on the central nervous system. The purpose of
Mechanism Of Action
N-methyl-2-phenylpropanamide works by increasing the release of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in a stimulant effect on the central nervous system.
Biochemical and physiological effects:
N-methyl-2-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, as well as cause vasoconstriction. It can also increase the release of glucose from the liver and increase metabolic rate.
Advantages And Limitations For Lab Experiments
One advantage of using N-methyl-2-phenylpropanamide in lab experiments is that it can be used to study the mechanisms of addiction and drug abuse. It has also been studied for its potential use in treating ADHD and narcolepsy. However, one limitation is that it can be difficult to obtain and may be subject to legal restrictions in some countries.
Future Directions
There are several future directions for research on N-methyl-2-phenylpropanamide. One area of interest is in developing new drugs that target the dopamine and norepinephrine systems in the brain. Another area of research is in developing new treatments for addiction and drug abuse. Finally, there is interest in studying the long-term effects of N-methyl-2-phenylpropanamide on the central nervous system and its potential for neurotoxicity.
Conclusion:
In conclusion, N-methyl-2-phenylpropanamide is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. It has potential applications in studying addiction and drug abuse, as well as in treating ADHD and narcolepsy. While there are limitations to its use in lab experiments, there are several future directions for research on N-methyl-2-phenylpropanamide.
Synthesis Methods
N-methyl-2-phenylpropanamide can be synthesized through a multi-step process involving the reaction of phenylacetic acid with methylamine in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride and sodium acetate to produce N-methyl-2-phenylpropanamide.
Scientific Research Applications
N-methyl-2-phenylpropanamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties and can increase the release of dopamine and norepinephrine in the brain. This makes it useful in studying the mechanisms of addiction and drug abuse. It has also been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
CAS RN |
58265-30-8 |
|---|---|
Product Name |
N-methyl-2-phenylpropanamide |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
N-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C10H13NO/c1-8(10(12)11-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
HUZZYIJZZCBOOF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC |
synonyms |
N,α-Dimethylbenzeneacetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



